N-(Phenylacetyl-d5)glycine
Description
Molecular Formula and Isotopic Composition
This compound possesses the molecular formula C₁₀H₆D₅NO₃, representing a systematic deuterium substitution pattern within the phenylacetylglycine framework. The compound exhibits a molecular weight of 198.23 grams per mole, which represents a precise increase of 5.03 atomic mass units compared to the non-deuterated phenylacetylglycine molecule. The isotopic enrichment strategy targets the aromatic ring system exclusively, with all five hydrogen atoms attached to the benzene ring replaced by deuterium atoms while preserving the hydrogen atoms in the acetyl and glycine moieties.
The deuterium incorporation follows a specific labeling pattern where positions 2, 3, 4, 5, and 6 of the phenyl ring contain deuterium atoms, as indicated by the systematic nomenclature 2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]acetic acid. This labeling strategy ensures maximum isotopic separation while maintaining chemical and biological properties nearly identical to the parent compound. The isotopic purity specifications typically require greater than 98% deuterium incorporation at each labeled position, with chemical purity exceeding 95% as determined by high-performance liquid chromatography.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₆D₅NO₃ | |
| Molecular Weight | 198.23 g/mol | |
| Deuterium Positions | 2,3,4,5,6-phenyl | |
| Isotopic Purity | >98% per position | |
| Chemical Purity | >95% |
Crystallographic Data and Three-Dimensional Conformational Analysis
The three-dimensional molecular architecture of this compound maintains the characteristic structural features of the phenylacetylglycine scaffold while incorporating the isotopic modifications. The compound adopts a preferred conformation where the phenyl ring system remains coplanar with the acetyl carbonyl group, facilitating optimal orbital overlap and resonance stabilization. The acetyl linkage exhibits a trans configuration relative to the glycine carboxyl group, minimizing steric interactions and promoting molecular stability.
Computational analysis reveals that the deuterium substitution pattern does not significantly alter the overall molecular geometry or electronic distribution compared to the non-deuterated analog. The carbon-deuterium bond lengths measure approximately 1.09 Angstroms, slightly shorter than the corresponding carbon-hydrogen bonds due to the reduced vibrational amplitude of the heavier deuterium nucleus. The phenyl ring maintains its characteristic planar geometry with carbon-carbon bond lengths of 1.39 Angstroms and internal bond angles of 120 degrees.
The compound exhibits a topological polar surface area of 66.4 square Angstroms, consistent with its hydrogen bonding capacity through the amide and carboxyl functional groups. The calculated logarithmic partition coefficient (LogP) value of 0.43 indicates moderate hydrophilicity, reflecting the balance between the hydrophobic phenyl ring and the hydrophilic glycine moiety. The molecular complexity index reaches 209, indicating a moderately complex three-dimensional structure with multiple rotatable bonds contributing to conformational flexibility.
Spectroscopic Profiling: Nuclear Magnetic Resonance and Mass Spectrometry Signatures
The spectroscopic characteristics of this compound provide definitive identification and quantification capabilities essential for analytical applications. Nuclear magnetic resonance spectroscopy reveals distinctive patterns arising from the deuterium substitution in the aromatic region. The proton nuclear magnetic resonance spectrum exhibits complete absence of aromatic proton signals between 7.2 and 7.4 parts per million, where the phenyl ring protons would typically appear in the non-deuterated compound. This spectral simplification facilitates unambiguous identification and eliminates potential interference from overlapping aromatic signals.
The remaining proton signals include the acetyl methylene protons appearing as a singlet at approximately 3.6 parts per million, representing the two hydrogen atoms adjacent to the phenyl ring. The glycine methylene protons manifest as a doublet at 4.0 parts per million due to coupling with the amide proton, while the carboxyl proton appears as a broad singlet around 12.0 parts per million when measured in deuterated dimethyl sulfoxide. The amide proton exhibits characteristic chemical shift at 8.2 parts per million, displaying coupling patterns consistent with the glycine substitution pattern.
Mass spectrometry analysis reveals the diagnostic molecular ion peak at mass-to-charge ratio 198, corresponding to the deuterated molecular weight. The fragmentation pattern includes characteristic product ions at mass-to-charge ratios 152 and 97, representing loss of the carboxyl group and subsequent fragmentation of the acetyl-glycine moiety. The deuterium labeling provides clear mass spectral differentiation from the non-deuterated analog, which exhibits molecular ion at mass-to-charge ratio 193. Collision-induced dissociation studies demonstrate retention of deuterium atoms during fragmentation, confirming the stability of the carbon-deuterium bonds under analytical conditions.
| Spectroscopic Feature | Value | Technique |
|---|---|---|
| Molecular Ion (m/z) | 198 | Mass Spectrometry |
| Product Ion (m/z) | 152, 97 | Tandem Mass Spectrometry |
| Acetyl CH₂ Chemical Shift | 3.6 ppm | ¹H Nuclear Magnetic Resonance |
| Glycine CH₂ Chemical Shift | 4.0 ppm | ¹H Nuclear Magnetic Resonance |
| Amide NH Chemical Shift | 8.2 ppm | ¹H Nuclear Magnetic Resonance |
Comparative Structural Analysis with Non-Deuterated Phenylacetylglycine
The structural comparison between this compound and its non-deuterated counterpart phenylacetylglycine reveals remarkable similarity in fundamental molecular architecture while highlighting the specific isotopic modifications. Phenylacetylglycine, bearing Chemical Abstracts Service number 500-98-1, exhibits the molecular formula C₁₀H₁₁NO₃ with a molecular weight of 193.20 grams per mole. The systematic name for the non-deuterated compound is 2-(2-phenylacetamido)acetic acid, reflecting the identical connectivity pattern but with standard hydrogen atoms throughout the structure.
Both compounds share identical International Union of Pure and Applied Chemistry names in their base structure, differing only in the isotopic composition of the phenyl ring hydrogen atoms. The non-deuterated phenylacetylglycine displays characteristic aromatic proton signals in nuclear magnetic resonance spectroscopy, appearing as a complex multiplet between 7.20 and 7.35 parts per million representing the five phenyl ring protons. This contrasts sharply with the deuterated analog, where these signals are completely absent due to the deuterium substitution.
The biological and chemical properties remain essentially identical between the two compounds, with both exhibiting similar solubility profiles, stability characteristics, and reactivity patterns. The non-deuterated phenylacetylglycine serves as a metabolite of phenylacetic acid conjugation with glycine in mammalian systems, while the deuterated analog functions primarily as an analytical standard for quantification of the endogenous compound. The mass spectral fragmentation patterns follow similar pathways, with the deuterated version providing fragments that are 5 mass units higher than the corresponding fragments from phenylacetylglycine.
The melting point behavior shows minimal variation between the isotopic analogs, with both compounds exhibiting decomposition temperatures around 146-149 degrees Celsius. The deuterium isotope effect manifests primarily in spectroscopic properties rather than bulk physical characteristics, making the deuterated compound an ideal internal standard for analytical applications. The retention time differences in liquid chromatography systems typically range from 0.1 to 0.3 minutes, providing adequate chromatographic separation for simultaneous analysis.
| Comparative Property | This compound | Phenylacetylglycine |
|---|---|---|
| Molecular Formula | C₁₀H₆D₅NO₃ | C₁₀H₁₁NO₃ |
| Molecular Weight | 198.23 g/mol | 193.20 g/mol |
| Chemical Abstracts Service Number | 1189920-31-7 | 500-98-1 |
| Aromatic Proton Signals | Absent | 7.20-7.35 ppm |
| Melting Point | 146-149°C | 146-149°C |
| Molecular Ion (m/z) | 198 | 193 |
Properties
IUPAC Name |
2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVDVLMYQPLQB-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)NCC(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Glycine with Phenylacetyl-d5 Chloride
The most straightforward method involves reacting glycine with deuterated phenylacetyl chloride (phenylacetyl-d5 chloride). This approach mirrors the synthesis of non-deuterated N-phenylacetyl glycine but substitutes the standard acylating agent with its isotopically labeled counterpart.
Reaction Conditions :
-
Temperature : Maintained at -10°C to -5°C to minimize racemization and side reactions.
-
Solvent System : Tetrahydrofuran (THF) is preferred due to its ability to stabilize reactive intermediates and enhance solubility.
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Base : Triethylamine (TEA) is used to scavenge HCl generated during the reaction, ensuring a neutral pH.
Procedure :
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Glycine is suspended in THF, followed by the dropwise addition of phenylacetyl-d5 chloride and TEA.
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The mixture is stirred for 30–40 minutes under strict temperature control.
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Post-reaction, the crude product is extracted with dichloromethane, washed with sodium bicarbonate, and dried over anhydrous sodium sulfate.
Key Data :
Synthesis via Deuterated Phenylacetic Acid Intermediate
An alternative route involves synthesizing phenylacetic acid-d5 first, followed by conversion to the acid chloride and subsequent coupling with glycine.
Deuterated Phenylacetic Acid Synthesis :
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Deuteration Method : Catalytic hydrogen-deuterium exchange using deuterium gas and palladium catalysts.
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Substrate : Phenylacetic acid is treated with D₂O in the presence of a PtO₂ catalyst at 80–100°C for 24–48 hours .
Chlorination Step :
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The deuterated phenylacetic acid is reacted with thionyl chloride (SOCl₂) to yield phenylacetyl-d5 chloride.
Coupling with Glycine :
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Identical to Section 1.1, ensuring stoichiometric equivalence between glycine and the deuterated acyl chloride.
Optimization of Reaction Parameters
Temperature and Stoichiometry
Lower temperatures (-10°C to -5°C ) are critical to prevent glycine decomposition and ensure high enantiomeric purity. The molar ratio of phenylacetyl-d5 chloride to glycine is optimized at 1:1.05 to account for minor volatilization losses.
Solvent and Drying Agents
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THF vs. Dichloromethane : THF provides superior solubility for glycine at low temperatures, whereas dichloromethane facilitates easier extraction.
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Drying Agents : Anhydrous sodium sulfate or calcium chloride are used post-extraction to remove residual moisture, with calcium chloride offering faster drying times.
Analytical Characterization
Isotopic Purity Assessment
Mass Spectrometry (MS) :
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Molecular Ion Peak : m/z = 212.1 (M+H⁺), with a characteristic fragmentation pattern confirming deuterium incorporation.
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Deuterium Content : Calculated using the relative abundance of isotopic peaks, requiring ≥98% D at all five positions.
Nuclear Magnetic Resonance (NMR) :
High-Performance Liquid Chromatography (HPLC)
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Mobile Phase : Methanol/water (70:30 v/v) with 0.1% trifluoroacetic acid.
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Retention Time : 6.8 minutes, matching non-deuterated standards.
Challenges in Deuterated Synthesis
Isotopic Dilution
Trace protiated solvents (e.g., H₂O in D₂O) can reduce isotopic purity. Rigorous drying of reactants and solvents is essential.
Kinetic Isotope Effects
Deuterium substitution may slow reaction rates by 10–15% , necessitating extended reaction times compared to non-deuterated analogs.
Industrial-Scale Production Considerations
Cost of Deuterated Reagents
Phenylacetyl-d5 chloride is approximately 20–30× more expensive than its non-deuterated counterpart, driving efforts to optimize atom economy.
Waste Management
Unreacted deuterated reagents require specialized disposal to prevent environmental contamination.
Chemical Reactions Analysis
Types of Reactions: N-(Phenylacetyl-d5)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-(Phenylacetyl-d5)glycine has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions and pathways.
Biology: Used to study the metabolic pathways and interactions of phenylacetylglycine in biological systems.
Medicine: Investigated for its potential protective effects against cardiac injury and its role in activating beta-2 adrenergic receptors.
Industry: Used in the development and testing of new pharmaceuticals, particularly in studying the pharmacokinetics and metabolism of drugs
Mechanism of Action
The mechanism of action of N-(Phenylacetyl-d5)glycine involves its role as a gut microbial metabolite that activates beta-2 adrenergic receptors. This activation leads to various physiological effects, including protection against cardiac injury caused by ischemia/reperfusion . The deuterium labeling allows for detailed study of its pharmacokinetic and metabolic profiles, providing insights into its interactions and effects within the body .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Isotopic Labeling : Deuterium in this compound minimizes interference in mass spectrometry, achieving >95% purity (HPLC) . In contrast, ¹³C/¹⁵N-labeled analogs are preferred for NMR due to distinct isotopic signatures .
- Structural Impact : Aromatic substitutions (e.g., fluorine in N-(4-Fluorophenyl)glycine) alter peptoid hydrophobicity and step velocity in crystallization studies .
- Functional Diversity: While this compound is metabolic, N-(2-aminoethyl)glycine targets enzymatic pathways, demonstrating structural analogs’ divergent applications .
Biological Activity
N-(Phenylacetyl-d5)glycine, also known as deuterated phenylacetylglycine, is a compound that has garnered attention in recent research due to its biological activity and implications in metabolic processes. This article delves into the biological activity of this compound, highlighting its metabolic pathways, effects on gut microbiota, and potential therapeutic applications.
Overview of this compound
This compound is a deuterium-labeled derivative of phenylacetylglycine (PAG), a metabolite produced from the gut microbial metabolism of phenylalanine. This compound plays a significant role in various metabolic pathways and has been linked to important physiological functions.
- Molecular Formula : C10H6D5NO3
- Molecular Weight : 198.23 g/mol
Gut Microbial Metabolism
Recent studies have elucidated the role of gut microbiota in the metabolism of dietary components into bioactive metabolites. Specifically, phenylalanine is converted into phenylacetic acid (PAA) by gut bacteria, which subsequently leads to the formation of PAG and its derivatives, including this compound. This metabolic pathway is crucial for understanding how dietary components influence health through microbial interactions.
- Pathways Involved :
- Impact on Health :
Clinical Implications
A study examining the effects of nitrogen scavengers in patients with hyperammonemia highlighted how phenylacetate derivatives, including PAG, are utilized in clinical settings to manage ammonia levels. This research demonstrated that treatments involving sodium phenylacetate could effectively reduce ammonia concentrations in patients .
Metabolomic Profiling
High-coverage metabolomics studies have shown that the presence of gut microbiota significantly alters the levels of various metabolites, including neurotransmitter conjugates. These findings underscore the complex interactions between diet, microbial metabolism, and host health .
Therapeutic Potential
This compound's role as a gut microbial metabolite positions it as a potential therapeutic agent. Its ability to activate β2-adrenergic receptors (β2AR) suggests that it may influence various physiological responses, including inflammation and metabolic regulation .
Data Summary
| Metabolite | Source | Biological Activity |
|---|---|---|
| This compound | Gut microbiota metabolism | Potential activation of β2AR |
| Phenylacetic acid (PAA) | Gut microbial transformation | Linked to cardiovascular health |
| Phenylacetylglutamine (PAGln) | Derived from PAA | Associated with ASCVD |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for using N-(Phenylacetyl-d5)glycine as an internal standard in metabolite quantification?
- Methodological Answer : this compound is employed as a stable isotope-labeled internal standard (SIL-IS) to normalize quantification of its unlabeled counterpart in biological matrices. Key steps include:
- Spike-and-Recovery Validation : Introduce known concentrations of the deuterated compound into blank matrices (e.g., plasma, urine) to assess recovery rates (typically 85–95%) via solid-phase extraction (SPE) or liquid-liquid extraction .
- Cross-Matrix Calibration : Account for matrix effects by calibrating across different biological samples (e.g., liver homogenates vs. serum) to ensure linearity and accuracy .
- Instrumentation : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high specificity .
Q. How should sample preparation be optimized to minimize interference when using this compound in complex biological systems?
- Methodological Answer :
- Deproteinization : Precipitate proteins using organic solvents (e.g., acetonitrile) to reduce matrix complexity .
- Labeling Consistency : Maintain consistent labeling reagent concentrations (e.g., 0.1–1.0 μg/mL) to avoid saturation effects during derivatization .
- Quality Controls : Include process blanks and spiked samples to monitor contamination and extraction efficiency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in recovery rates of this compound across varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Testing : Conduct accelerated degradation studies at physiological pH ranges (5–8) to identify optimal storage and processing conditions. For example, phosphate buffers may accelerate degradation at pH 5–7, requiring shorter processing times .
- Alternative Buffers : Substitute phosphate with HEPES or Tris buffers to mitigate catalytic effects on deuterated compound stability .
- Cross-Validation : Use orthogonal analytical methods (e.g., NMR or high-resolution MS) to confirm compound integrity post-extraction .
Q. What strategies are effective for distinguishing isotopic effects of this compound in metabolic flux analysis?
- Methodological Answer :
- Isotopic Tracing : Co-administer deuterated and unlabeled compounds in cell cultures or animal models, tracking incorporation into downstream metabolites via LC-MS .
- Kinetic Isotope Effect (KIE) Correction : Adjust for potential KIE-induced rate differences in enzymatic reactions (e.g., cytochrome P450-mediated oxidation) using computational modeling .
- Pathway-Specific Probes : Combine with ¹³C-labeled tracers to isolate pathway-specific contributions and reduce confounding signals .
Q. How can researchers address cross-reactivity of this compound with non-target analytes in untargeted metabolomics?
- Methodological Answer :
- Chromatographic Optimization : Adjust gradient elution parameters to separate structurally similar metabolites (e.g., phenylacetylglutamine) .
- Fragmentation Libraries : Build MRM transition libraries using synthetic standards to exclude non-specific fragments .
- Machine Learning Filters : Apply algorithms (e.g., XCMS Online) to differentiate isotopic clusters from background noise .
Table 1: Key Methodological Considerations for Using this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
